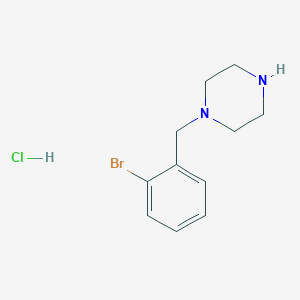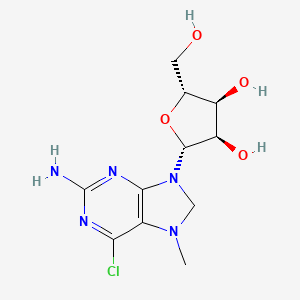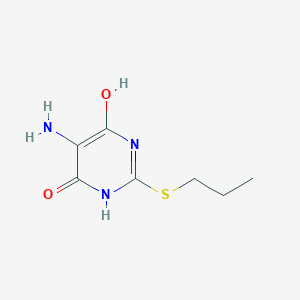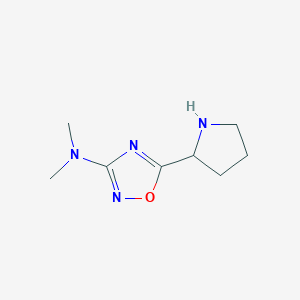
(3-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide
Vue d'ensemble
Description
(3-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide, commonly referred to as FMBAH, is a compound that is used in various scientific research applications. This compound is a member of a class of compounds known as aminobenzyl derivatives, which are widely used in medicinal chemistry and other fields of science. FMBAH has been used in a variety of experiments, including those related to drug discovery, drug design, and drug synthesis.
Applications De Recherche Scientifique
Organic Synthesis Building Block
(3-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide: serves as a versatile building block in organic synthesis. Its molecular structure allows for the introduction of fluorine and methoxy groups into complex molecules, which can significantly alter the chemical and physical properties of the synthesized compounds. This compound is particularly useful in the synthesis of pharmaceuticals where the presence of a fluorine atom can increase metabolic stability and bioavailability .
Medicinal Chemistry Research
In medicinal chemistry, this compound is utilized for the development of new therapeutic agents. The fluorobenzyl and methoxybenzyl groups are often found in drugs that target central nervous system disorders and cancers due to their ability to cross biological barriers and interact with specific receptors or enzymes .
Material Science
Researchers in material science may employ (3-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide to synthesize novel materials with unique properties. For instance, incorporating this compound into polymers could result in materials with enhanced thermal stability or specific electronic characteristics beneficial for electronic devices .
Catalysis
This compound can act as a ligand for catalysts used in various chemical reactions. The presence of fluorine can influence the electronic environment of the metal center, potentially leading to increased catalytic activity or selectivity .
Fluorescence Studies
The fluorine atom in (3-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide can be utilized in fluorescence studies. Compounds containing fluorine are often used as probes in bioimaging due to their ability to emit fluorescence, allowing for the visualization of biological processes in real-time .
Agrochemical Research
In the field of agrochemicals, this compound could be explored for the development of new pesticides or herbicides. The introduction of fluorine into agrochemicals is known to enhance their activity and environmental stability, making them more effective and durable .
Propriétés
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO.BrH/c1-18-15-7-5-12(6-8-15)10-17-11-13-3-2-4-14(16)9-13;/h2-9,17H,10-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXMWUOPWMWPNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorobenzyl)(4-methoxybenzyl)amine hydrobromide | |
CAS RN |
1609409-49-5 | |
| Record name | Benzenemethanamine, 3-fluoro-N-[(4-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1379306.png)

![2-Bromobenzo[d]thiazol-4-ol](/img/structure/B1379309.png)
![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1379310.png)


